molecular formula C5H3ClN2O2 B1365587 2-chloropyrimidine-5-carboxylic Acid CAS No. 374068-01-6

2-chloropyrimidine-5-carboxylic Acid

Cat. No. B1365587
M. Wt: 158.54 g/mol
InChI Key: DUCXUPKLVVSJKA-UHFFFAOYSA-N
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Description

2-chloropyrimidine-5-carboxylic Acid is a compound with the molecular formula C5H3ClN2O2 and a molecular weight of 158.5412. It is mainly used as a pharmaceutical intermediate3.



Synthesis Analysis

The synthesis of 2-chloropyrimidine derivatives has been reported by Singour and coworkers. They synthesized these derivatives by reacting 2,4,6 trichloropyrimidine with aromatic amines or amides4.



Molecular Structure Analysis

The molecular structure of 2-chloropyrimidine-5-carboxylic Acid is represented by the SMILES string OC(=O)c1cnc(Cl)nc11. The InChI representation is InChI=1S/C5H3ClN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)12.



Chemical Reactions Analysis

The chemical reactions involving 2-chloropyrimidine-5-carboxylic Acid are not explicitly mentioned in the search results. However, it’s known that 2-chloropyrimidines were investigated for their COX-2 inhibitory activities4.



Physical And Chemical Properties Analysis

2-chloropyrimidine-5-carboxylic Acid is a solid compound1. It has a molecular weight of 158.54 g/mol12. The compound has a topological polar surface area of 63.1 Ų2.


Scientific Research Applications

Chemical Synthesis and Characterization

A study by Grant, Seemann, and Winthrop (1956) involved the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, which includes compounds related to 2-chloropyrimidine-5-carboxylic acid. This research adds to the understanding of the chemical properties and potential applications of this compound in chemical synthesis (Grant, Seemann, & Winthrop, 1956).

Cocrystal Design

Rajam et al. (2018) explored the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, demonstrating the potential of 2-chloropyrimidine-5-carboxylic acid derivatives in the field of crystal engineering and materials science (Rajam et al., 2018).

Synthetic Approach and Applications

Blyumin, Neunhoeffer, and Volovenko (2007) developed a synthetic approach for 2‐amino‐5‐halogen‐pyrimidine‐4‐carboxylic acids, which highlights the versatility of 2-chloropyrimidine-5-carboxylic acid in organic synthesis and its potential applications in creating various derivatives (Blyumin, Neunhoeffer, & Volovenko, 2007).

Metal Complex Formation

Świderski et al. (2019) studied metal complexes with pyrimidine-5-carboxylic and pyrimidine-2-carboxylic acids, showing the potential of 2-chloropyrimidine-5-carboxylic acid in forming complexes with metals, which could have implications in catalysis and materials science (Świderski et al., 2019).

Medicinal Chemistry and Drug Design

Kress (1994) synthesized pyrimidine-5-carboxylic acid derivatives, including 2-chloropyrimidine-5-carboxylic acid, and studied their proton NMR spectra. This research aids in understanding the structural and electronic properties of these compounds, which is valuable in medicinal chemistry (Kress, 1994).

Safety And Hazards

2-chloropyrimidine-5-carboxylic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation5.


Future Directions

The future directions of 2-chloropyrimidine-5-carboxylic Acid are not explicitly mentioned in the search results. However, given its use as a pharmaceutical intermediate3, it may continue to be used in the synthesis of various pharmaceutical compounds.


properties

IUPAC Name

2-chloropyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCXUPKLVVSJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454936
Record name 2-chloropyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloropyrimidine-5-carboxylic Acid

CAS RN

374068-01-6
Record name 2-chloropyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
S Nagashima, M Yokota, E Nakai, S Kuromitsu… - Bioorganic & medicinal …, 2007 - Elsevier
… Treatment of 2-chloropyrimidine-5-carboxylic acid 3 7 with tyramine, followed by condensation with the corresponding amines in the presence of 1-(3-dimethylaminopropyl)-3-…
Number of citations: 76 www.sciencedirect.com
A Foroutan, SA Goldansaz, M Lipfert… - … : Methods and Protocols, 2019 - Springer
… 5 sulfonate (DSS-d 6 ), 5.84 mM, 2-chloropyrimidine-5-carboxylic acid, and D 2 O 54% v/v in … g DSS-d 6 , and 0.092 g 2-chloropyrimidine-5-carboxylic acid, and then dissolve all solids in …
Number of citations: 14 link.springer.com
Y Khaniani, M Lipfert, D Bhattacharyya… - Metabolites, 2018 - mdpi.com
… 6 ), 5.84 mM, 2-chloropyrimidine-5-carboxylic acid, and D 2 O … (0.112 g), and 2-chloropyrimidine-5-carboxylic acid (0.092 g) … ), 5.84 mM, 2-chloropyrimidine-5-carboxylic acid, and D 2 O …
Number of citations: 9 www.mdpi.com
H Hisamichi, R Naito, A Toyoshima, N Kawano… - Bioorganic & medicinal …, 2005 - Elsevier
Spleen tyrosine kinase (Syk) is a non-receptor-type tyrosine kinase which mediates diverse responses in haematopoietic cells. Therefore, Syk is an attractive therapeutic target, and in a …
Number of citations: 71 www.sciencedirect.com
M Lipfert, MK Rout, M Berjanskii, DS Wishart - NMR-Based Metabolomics …, 2019 - Springer
… , tissues): Prepare a buffer containing 750 mM potassium phosphate (pH 7.0), 5.00 mM 2,2-dimethyl-2-silapentane-5 sulfonate (DSS-d 6 ), 5.84 mM, 2-chloropyrimidine-5-carboxylic acid…
Number of citations: 13 link.springer.com
H Morimoto, N Ohashi, H Shimadzu… - Journal of medicinal …, 2001 - ACS Publications
… 2-Chloropyrimidine-5-carboxylic Acid. To a solution of 5-… 2 O to afford 2-chloropyrimidine-5-carboxylic acid as colorless solid (… After 10 min, 2-chloropyrimidine-5-carboxylic acid (453 mg, …
Number of citations: 10 pubs.acs.org
H Cho, Y Nishimura, Y Yasui, S Kobayashi, S Yoshida… - Tetrahedron, 2011 - Elsevier
… level of DPs, such as 2-chlorodihydropyrimidine-5-carboxylic acid (3,4-DP J and 1,4-DP K) was higher about 11.8–17.5 kcal/mol than that of 2-chloropyrimidine-5-carboxylic acid L. This …
Number of citations: 36 www.sciencedirect.com
A Casimiro-Garcia, C Allais, A Brennan… - Journal of Medicinal …, 2021 - ACS Publications
A diaryl ketone series was identified as vanin-1 inhibitors from a high-throughput screening campaign. While this novel scaffold provided valuable probe 2 that was used to build target …
Number of citations: 3 pubs.acs.org
S Nagashima, H Nagata, M Iwata, M Yokota… - Bioorganic & medicinal …, 2008 - Elsevier
Signal transducers and activators of transcription 6 (STAT6) is a key regulator of the type 2 helper T (Th2) cell immune response and a potential therapeutic target for allergic diseases …
Number of citations: 19 www.sciencedirect.com
C Arylation - chemrxiv.org
… Procedure A was followed using 2-chloropyrimidine-5-carboxylic acid methyl ester 1y (0.5 g, 2.90 mmol) and 1.1 equivalent of sodium methanethiolate (235 mg, 3.19 mmol). The crude …
Number of citations: 0 chemrxiv.org

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